

# Introduction: Targeting a Key Node in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SGR-1505  |           |
| Cat. No.:            | B12375048 | Get Quote |

SGR-1505 is an orally active, investigational small molecule that functions as an allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][2] MALT1 is a pivotal intracellular signaling protein that serves as a key mediator of the nuclear factor kappa B (NF-kB) pathway, a critical driver for the survival and proliferation of various B-cell lymphomas.[3][4] The protein possesses dual functionality, acting as both a scaffold for protein complex assembly and as a cysteine protease (paracaspase) that cleaves specific substrates to regulate signaling.[5][6]

In many B-cell malignancies, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), the NF-kB pathway is constitutively active, rendering cells dependent on MALT1 activity for survival.[3][5][7] This dependency makes MALT1 a compelling therapeutic target. **SGR-1505** is specifically designed to inhibit the proteolytic activity of MALT1, offering a novel therapeutic strategy, especially for relapsed or refractory B-cell malignancies, including those that have developed resistance to upstream pathway inhibitors like Bruton's Tyrosine Kinase (BTK) inhibitors.[3][8][9] Preclinical and early clinical data suggest that **SGR-1505** is a potent and selective inhibitor with a favorable safety profile and encouraging antitumor activity.[2][8][10]

## The MALT1 Signaling Pathway

The activation of MALT1 is a central event in the canonical NF-kB signaling cascade initiated by antigen receptor stimulation, such as the B-cell receptor (BCR).[11][12][13] The pathway proceeds through the following key steps:

#### Foundational & Exploratory





- Receptor Stimulation and Upstream Kinase Activity: Engagement of the BCR triggers a cascade of tyrosine phosphorylation events that activate Protein Kinase C (PKC).[11][13]
- CBM Complex Formation: PKC phosphorylates the scaffold protein CARD11 (also known as CARMA1), inducing a conformational change. This allows CARD11 to oligomerize and recruit B-cell lymphoma 10 (BCL10) and MALT1, forming the trimeric CARD11-BCL10-MALT1 (CBM) signalosome.[5][14][15]
- MALT1 Scaffolding Function: Within the CBM complex, MALT1 acts as a scaffold, recruiting TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[14] TRAF6 then mediates the K63-linked polyubiquitination of itself and other targets, leading to the recruitment and activation of the IkB kinase (IKK) complex.[13][16]
- Canonical NF-κB Activation: The activated IKK complex phosphorylates the inhibitor of NF-κB, IκBα, targeting it for proteasomal degradation. This releases NF-κB (typically the p50/RelA dimer) to translocate into the nucleus and activate the transcription of target genes that promote cell survival, proliferation, and inflammation.[17]
- MALT1 Proteolytic Function: Concurrently, the formation of the CBM complex activates the paracaspase function of MALT1. MALT1 then cleaves several key substrates after arginine residues, which fine-tunes and sustains the NF-kB response.[11][18] Notable substrates include:
  - RelB, BCL10, A20, and CYLD: Cleavage of these proteins removes inhibitory signals or otherwise promotes the NF-κB pathway, contributing to the survival of lymphoma cells.[6] [18][19]





Click to download full resolution via product page

Canonical NF-kB Signaling Pathway Mediated by MALT1.



### SGR-1505: Mechanism of Allosteric Inhibition

**SGR-1505** functions as an allosteric inhibitor, meaning it binds to a site on the MALT1 protein distinct from the active catalytic site.[3][20] This binding event induces a conformational change in the MALT1 protein that specifically inactivates its protease function without affecting its scaffolding role.[1]

The mechanism unfolds as follows:

- Binding to Allosteric Site: **SGR-1505** binds to a regulatory pocket on MALT1.
- Inhibition of Protease Activity: This binding prevents the MALT1 paracaspase from adopting the active conformation required for substrate cleavage.
- Blockade of Substrate Cleavage: Key substrates like BCL10 and RelB are no longer cleaved. This abrogates the sustained pro-survival signaling that is characteristic of MALT1dependent lymphomas.[8]
- Suppression of NF-κB Pathway: By blocking the proteolytic amplification loop, the overall activity of the NF-κB pathway is significantly diminished.[17]
- Induction of Apoptosis: The reduction in NF-κB-driven transcription of anti-apoptotic and proproliferative genes leads to cell cycle arrest and ultimately apoptosis in the malignant B-cells.
   [6][21]





Click to download full resolution via product page

Mechanism of SGR-1505 Allosteric Inhibition of MALT1.



### **Quantitative Data**

The potency and clinical activity of **SGR-1505** have been characterized through extensive preclinical and clinical studies.

Table 1: Preclinical Potency of SGR-1505

| Assay Type                  | Cell Line / Target | IC50 Value | Reference |
|-----------------------------|--------------------|------------|-----------|
| Biochemical Assay           | MALT1 Protease     | 1.3 nM     | [8]       |
| BCL10 Cleavage<br>Assay     | OCI-LY10           | 22 nM      | [8]       |
| IL-10 Secretion Assay       | OCI-LY10           | 36 nM      | [8]       |
| Anti-proliferative<br>Assay | OCI-LY10           | 71 nM      | [8]       |

| Anti-proliferative Assay | REC-1 (MCL) | 57 nM |[8] |

Table 2: Phase 1 Clinical Trial (NCT05544019) Efficacy in Relapsed/Refractory B-Cell Malignancies

| Parameter                      | Patient Cohort                                      | Value        | Reference |
|--------------------------------|-----------------------------------------------------|--------------|-----------|
| Overall Response<br>Rate (ORR) | All Evaluable<br>Patients (n=45)                    | 22% (10/45)  | [10]      |
| Response Rate                  | Chronic Lymphocytic<br>Leukemia (CLL/SLL)<br>(n=17) | 17.6% (3/17) | [10]      |
| Response Rate                  | Waldenström<br>Macroglobulinemia<br>(WM) (n=5)      | 100% (5/5)   | [10]      |

| Response Rate | Marginal Zone Lymphoma (MZL) (n=5) | 20% (1/5) |[10] |



Table 3: Phase 1 Clinical Trial (NCT05544019) Safety Profile

| Adverse Event Type                                  | Frequency   | Reference |
|-----------------------------------------------------|-------------|-----------|
| Any Treatment-Related<br>Adverse Event (TRAE)       | 43% (21/49) | [10]      |
| Most Common TRAE: Rash                              | 12%         | [10]      |
| Most Common TRAE: Fatigue                           | 12%         | [10]      |
| Treatment-Emergent Serious<br>Adverse Events (SAEs) | 20% (10/49) | [10]      |

| Treatment-Related SAEs | One event |[10] |

Table 4: Pharmacokinetics of SGR-1505 in Preclinical Models

| Species | Clearance<br>(mL/min/kg) | Volume of<br>Distribution<br>(L/kg) | Half-life (h) | Oral<br>Bioavailabil<br>ity (%) | Reference |
|---------|--------------------------|-------------------------------------|---------------|---------------------------------|-----------|
| Mouse   | 9.4                      | 1.2                                 | 1.6           | 57%                             | [8]       |
| Rat     | 3.8                      | 0.98                                | 3.1           | 77%                             | [8]       |
| Dog     | 0.86                     | 2.0                                 | 31            | 92%                             | [8]       |

| Cynomolgus Monkey | 1.7 | 0.68 | 5.0 | 45% |[8] |

Table 5: Pharmacodynamic Activity of SGR-1505

| Biomarker       | Assay                                                | Result                                        | Reference |
|-----------------|------------------------------------------------------|-----------------------------------------------|-----------|
| IL-2 Inhibition | Ex vivo stimulation of T-cells from treated patients | ~90% inhibition<br>achieved at ≥ 150<br>mg QD | [10]      |

| Cytokine Release | In vitro whole blood assay | ~50-fold more potent than JNJ-6633 |[17] |



#### **Experimental Protocols**

The evaluation of **SGR-1505** relies on a suite of biochemical, cellular, and in vivo assays to determine its potency, mechanism of action, and anti-tumor efficacy.

#### **MALT1 Biochemical Protease Assay**

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified MALT1 protein.

- Objective: To determine the IC50 value of an inhibitor against recombinant MALT1 protease.
- · Methodology:
  - Reagents: Recombinant, purified MALT1 protease (often engineered as a dimer for constitutive activity), a fluorogenic MALT1 substrate (e.g., based on the LVSR cleavage motif), assay buffer, and test compound (SGR-1505).[19][22]
  - Procedure: a. Dispense serial dilutions of the test compound (dissolved in DMSO) into a 384-well microplate.[23] b. Add purified MALT1 enzyme to each well and incubate for a defined period (e.g., 30 minutes) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. d. Monitor the increase in fluorescence over time using a plate reader. The signal is proportional to MALT1 proteolytic activity.
  - Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the
    percent inhibition relative to a vehicle control (DMSO) against the compound concentration
    and fit the data to a four-parameter logistic equation to determine the IC50 value.

## Cellular MALT1 Substrate Cleavage Assay (Western Blot)

This assay confirms target engagement in a cellular context by measuring the inhibition of the cleavage of a known MALT1 substrate.

 Objective: To assess the ability of SGR-1505 to inhibit MALT1 protease activity inside living cells.



#### · Methodology:

- Cell Culture: Culture a MALT1-dependent cell line (e.g., ABC-DLBCL lines OCI-LY3, OCI-LY10, or TMD8) under standard conditions.[6][23]
- Procedure: a. Seed cells and treat with serial dilutions of SGR-1505 or vehicle control for a specified time (e.g., 24 hours).[23] b. For cell lines without constitutive MALT1 activity (e.g., Jurkat T-cells), stimulate the pathway with PMA and ionomycin for 1-2 hours before harvesting.[24] c. Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. d. Determine protein concentration using a BCA assay. e. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. f. Probe the membrane with primary antibodies specific for a MALT1 substrate (e.g., anti-RelB or anti-BCL10) and a loading control (e.g., anti-GAPDH). The antibody should detect both the full-length and cleaved forms of the substrate.[6][23] g. Apply a secondary HRP-conjugated antibody and detect bands using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis: Quantify the band intensities for the full-length and cleaved substrate. A
  potent inhibitor will show a dose-dependent decrease in the cleaved fragment and a
  corresponding increase in the full-length protein.[6]

#### **Cell Viability / Anti-proliferative Assay**

This assay measures the effect of MALT1 inhibition on the growth and survival of cancer cell lines.

- Objective: To determine the GI50 (concentration for 50% growth inhibition) of **SGR-1505** in various lymphoma cell lines.
- Methodology:
  - Cell Culture: Use a panel of B-cell lymphoma cell lines, including those known to be MALT1-dependent (e.g., OCI-LY10) and MALT1-independent as controls.[8]
  - Procedure: a. Seed cells at a low density in 96-well plates. b. Add serial dilutions of SGR-1505 and incubate for an extended period (e.g., 72 to 120 hours) to allow for effects on proliferation.
     [23] c. Add a viability reagent, such as CellTiter-Glo®, which measures ATP



levels as an indicator of metabolically active, viable cells. d. Measure luminescence using a plate reader.

Data Analysis: Normalize the luminescence signal to vehicle-treated control wells. Plot the
percentage of cell viability against the drug concentration and calculate the GI50 value
using non-linear regression.

#### In Vivo B-Cell Lymphoma Xenograft Model

This assay evaluates the anti-tumor efficacy of **SGR-1505** in a living organism.

- Objective: To assess the ability of orally administered SGR-1505 to inhibit tumor growth in mice bearing human lymphoma xenografts.
- Methodology:
  - Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).[6]
  - or patient-derived xenograft (PDX) tissue into the flank of the mice.[8][25] b. Allow tumors to grow to a palpable, measurable size (e.g., ~100-200 mm³). c. Randomize mice into treatment groups (e.g., vehicle control, SGR-1505 monotherapy, SGR-1505 in combination with a BTK inhibitor).[26] d. Administer the drug orally (p.o.) according to the desired schedule (e.g., once or twice daily).[21] e. Measure tumor volume with calipers at regular intervals throughout the study. Monitor animal body weight and general health. f. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for substrate cleavage or RNA-seq).[20]
  - Data Analysis: Plot the mean tumor volume for each group over time. Analyze for statistically significant differences in tumor growth inhibition between the SGR-1505treated groups and the vehicle control group.





Click to download full resolution via product page

Workflow for Cellular Characterization of MALT1 Inhibition.

#### **Conclusion and Future Directions**

SGR-1505 represents a highly promising, mechanism-driven therapeutic agent targeting the MALT1 paracaspase. Its allosteric mode of action provides potent and selective inhibition of the proteolytic activity crucial for the survival of NF-kB-addicted B-cell malignancies.[4][20] Preclinical data have established its strong anti-tumor activity, both as a monotherapy and in combination with other targeted agents, in models of DLBCL and other lymphomas.[8][26]



Initial results from the Phase 1 clinical trial (NCT05544019) have demonstrated a manageable safety profile and encouraging signs of clinical efficacy across a range of heavily pretreated B-cell malignancies, including in patients who have failed prior BTK inhibitor therapy.[2][9][10] The robust pharmacodynamic response, evidenced by the profound inhibition of IL-2, confirms strong target engagement in patients.[10] Together, these findings provide a strong rationale for the continued development of **SGR-1505** as a potential best-in-class MALT1 inhibitor and a valuable new treatment option for patients with difficult-to-treat B-cell cancers.[7][17]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Schrödinger, Inc. Schrödinger Receives Fast Track Designation for SGR-1505 for the Treatment of Relapsed/Refractory Waldenström Macroglobulinemia [ir.schrodinger.com]
- 3. Accelerated in silico discovery of SGR-1505: A Potent MALT1 allosteric inhibitor for the treatment of mature B-cell malignancies American Chemical Society [acs.digitellinc.com]
- 4. schrodinger.com [schrodinger.com]
- 5. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth -PMC [pmc.ncbi.nlm.nih.gov]
- 7. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF SGR-1505 AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES -PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Schrödinger, Inc. Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for SGR-1505 at EHA Annual Congress [ir.schrodinger.com]

#### Foundational & Exploratory





- 11. MALT1 Protease: A New Therapeutic Target in B Lymphoma and Beyond? | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. B-cell receptor-driven MALT1 activity regulates MYC signaling in mantle cell lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Pathways: Targeting MALT1 Paracaspase Activity in Lymphoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Accelerated In Silico Discovery of SGR-1505: A Potent MALT1 Allosteric Inhibitor for the Treatment of Mature B-Cell Malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 PMC [pmc.ncbi.nlm.nih.gov]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Protease activity of MALT1: a mystery unravelled | Biochemical Journal | Portland Press [portlandpress.com]
- 19. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Paper: Sgr-1505 Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile [ash.confex.com]
- 21. MALT1 Protease Inhibition Overcomes BTK Inhibitor Resistance and Shows Synergistic Activity with Venetoclax in Models of B Cell Lymphoma and Leukemia | Blood | American Society of Hematology [ashpublications.org]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 24. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 25. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Phase 1, Open-Label, Multicenter, Dose-Escalation Study of Sgr-1505 As Monotherapy in Subjects with Mature B-Cell Malignancies | Blood | American Society of Hematology [ashpublications.org]
- To cite this document: BenchChem. [Introduction: Targeting a Key Node in B-Cell Malignancies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12375048#sgr-1505-malt1-allosteric-inhibition-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com